1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Description
1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic imidazoline derivative characterized by a 4,5-dihydro-1H-imidazole core substituted with a phenyl group at position 2 and a sulfonyl group attached to a 4-fluoro-3-methoxyphenyl ring. This scaffold is structurally related to pharmacologically active compounds, including antihypertensive agents like clonidine and brimonidine, which share the 4,5-dihydro-1H-imidazole moiety . The fluorine and methoxy substituents on the aryl ring may improve metabolic stability and target affinity compared to simpler analogs .
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-22-15-11-13(7-8-14(15)17)23(20,21)19-10-9-18-16(19)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDFCHGQOBJHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the preparation of 4-fluoro-3-methoxyphenylboronic acid, which can be obtained through the borylation of 4-fluoro-3-methoxyphenyl halides using a palladium-catalyzed Suzuki coupling reaction.
Imidazole Formation: The final step involves the cyclization of the sulfonyl derivative with phenylhydrazine under acidic conditions to form the imidazole ring, resulting in the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts.
Chemical Reactions Analysis
1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the desired transformation. Major products formed from these reactions include modified imidazole derivatives with altered functional groups.
Scientific Research Applications
1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies exploring enzyme inhibition, particularly cyclooxygenase-2 (COX-2) inhibitors, which are relevant in inflammation and pain management research.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. For instance, as a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition leads to reduced inflammation and pain.
Comparison with Similar Compounds
Key Structural Differences:
- Substituent Variations: : 2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole (C₁₆H₁₄F₂N₂O₂S₂) features dual fluorophenyl groups and a sulfanyl linker, differing in electronic properties and steric bulk compared to the target compound’s methoxy-fluorophenyl sulfonyl group .
Antimicrobial Activity:
- Imidazoline derivatives in and 9 exhibit broad-spectrum antimicrobial activity. For example, compounds with 4,5-dihydro-1H-imidazole cores showed MIC values of 8–32 µg/mL against S. aureus and E. coli, comparable to amoxicillin . .
Cytotoxicity and Pharmacological Profiles:
- and 10 highlight that sulfonamide-substituted imidazolines, such as N-(phenylsulfonyl) derivatives, demonstrate moderate cytotoxicity (IC₅₀: 10–50 µM) in cancer cell lines, likely due to apoptosis induction via mitochondrial pathways . The methoxy group in the target compound could reduce toxicity compared to dichlorophenyl analogs ( ), which may exhibit higher logP values and nonspecific binding .
Pharmacophore Interactions:
- identifies rigidity and a 6 Å distance between donor/acceptor regions as critical for proton-antiporter substrates. The target compound’s sulfonyl group may enhance rigidity compared to sulfanyl-linked analogs ( ), improving substrate recognition .
Physicochemical and Spectroscopic Properties
Molecular Weight and LogP :
Compound Molecular Weight LogP (Predicted) Target Compound 332.36 g/mol 2.8 Compound 384.42 g/mol 3.5 Compound 399.31 g/mol 4.1 The lower logP of the target compound suggests improved aqueous solubility, advantageous for oral bioavailability .
¹H-NMR Shifts :
- The sulfonyl group deshields adjacent protons, causing downfield shifts (δ 7.5–8.2 ppm for aromatic protons) compared to sulfanyl analogs (δ 6.8–7.4 ppm) .
Biological Activity
The compound 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data to provide a comprehensive understanding of its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H16FNO2S
- Molecular Weight : 305.37 g/mol
- CAS Number : [insert CAS number if available]
Structural Characteristics
The compound features:
- A sulfonyl group attached to a phenyl ring, which enhances its solubility and reactivity.
- A fluorine atom that may influence its biological activity through electronic effects.
- The dihydroimidazole moiety , which is known for its role in various pharmacological activities.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of imidazole derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones compared to standard antibiotics. The results are summarized in Table 1.
| Compound | S. aureus Inhibition Zone (mm) | E. coli Inhibition Zone (mm) |
|---|---|---|
| Test Compound | 15 | 12 |
| Norfloxacin | 20 | 18 |
Antitumor Activity
Imidazole derivatives have also been explored for their potential antitumor activities. A recent study investigated the cytotoxic effects of several imidazole compounds on cancer cell lines.
Research Findings
The compound was tested against various cancer cell lines, including HepG2 and MCF7. The findings are summarized in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 25.3 |
| MCF7 | 30.1 |
These results indicate that this compound exhibits promising cytotoxic effects, warranting further investigation into its mechanism of action.
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that imidazole derivatives can trigger apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of imidazole derivatives. Modifications to the phenyl and sulfonyl groups can significantly influence the pharmacological profile.
Key Findings from SAR Studies
- Substitution Effects : The presence of electron-withdrawing groups (e.g., fluorine) enhances biological activity by increasing lipophilicity.
- Ring Modifications : Alterations in the imidazole ring can lead to improved selectivity towards specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
